molecular formula C8H10OS B2471701 4-Methoxy-3-methylthiophenol CAS No. 698-32-8

4-Methoxy-3-methylthiophenol

Cat. No. B2471701
CAS RN: 698-32-8
M. Wt: 154.23
InChI Key: XVITXHRHLDUBTA-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylphenol is a chemical compound with the molecular formula C8H10O2 . It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da . It is also known by other names such as 4-Methoxy-3-methylphenol, Phenol, 4-methoxy-3-methyl-, and 3-Methyl-4-methoxyphenol .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methylphenol consists of a phenol group attached to a methoxy group and a methyl group . The exact structure can be represented by the formula CHO .


Physical And Chemical Properties Analysis

4-Methoxy-3-methylphenol has a refractive index of n20/D 1.5831 (lit.) . It has a boiling point of 100-103 °C/13 mmHg (lit.) and a density of 1.14 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Methoxy-3-methylthiophenol is involved in various chemical syntheses and transformations. For instance, it plays a role in the preparation of 4-hydroxy-2-trifluoromethylthiophene, a novel bioisostere of α,α,α-trifluoro-m-cresol (Karp, G. et al., 2000). Additionally, it is used in the synthesis of 4,4′-dimethoxy-3,3′-bithiophene, demonstrating its utility in forming complex thiophene-based structures (Zuo, H. et al., 2015).

Aroma Compound in Fruits

  • 4-Methoxy-3-methylthiophenol has been identified as a significant aroma compound in blackcurrant berries (Ribes nigrum L.), contributing to the characteristic aroma of these fruits. This discovery was made possible by advanced analytical techniques (Jung, K. et al., 2016).

Application in Electronic Industry

  • The compound is utilized in the electronic industry for the development of new synthetic organic materials. This application is highlighted in studies involving the direct regioselective C-H arylation of 3-methoxythiophene, showcasing its potential in creating advanced electronic components (Borghese, A. et al., 2006).

Polymerization and Material Science

  • In material science, 4-Methoxy-3-methylthiophenol is used in the process of electropolymerization and the development of electrochromic electrodes. Studies have explored its incorporation with nano- and mesoporous TiO2 films to form nanocomposite electrochromic electrodes, enhancing the stability and efficiency of these materials (Ma, L. et al., 2008).

Photophysical Properties

  • Research into the photophysical properties of derivatives of 4-Methoxy-3-methylthiophenol, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, has revealed unique luminescence properties. These studies are significant in understanding the quantum yields and excited-state proton transfer, relevant in photophysics and photochemistry (Kim, S. et al., 2021).

Electropolymerization Studies

  • It is also a subject of interest in electropolymerization studies, as seen in the electrochemical preparation of PMeT/TiO2 nanocomposite electrochromic electrodes. These studies aim to enhance the long-term stability and performance of electrochromic devices (Asami, R. et al., 2006).

Safety and Hazards

4-Methoxy-3-methylphenol is classified as having acute toxicity when ingested, inhaled, or comes into contact with the skin . It can cause eye irritation and skin sensitization . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

4-Methoxy-3-methylthiophenol and similar compounds have potential applications in various industries, including plastics, adhesives, and coatings . They can also serve as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .

properties

IUPAC Name

4-methoxy-3-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-6-5-7(10)3-4-8(6)9-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVITXHRHLDUBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylthiophenol

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